3-Iodo-alpha-methyl-L-tyrosine, specifically the I-125 isotope, is a radiolabeled amino acid derivative used in nuclear medicine for imaging purposes. This compound is notable for its application in SPECT (Single Photon Emission Computed Tomography) imaging, particularly in the detection and characterization of various tumors, including brain tumors and carcinoid tumors. The compound's ability to mimic natural amino acids allows it to be selectively taken up by tumor cells, making it a valuable tool in oncological diagnostics.
3-Iodo-alpha-methyl-L-tyrosine is classified as a radiopharmaceutical and a modified amino acid. Its chemical formula is , and it is often referred to by its I-125 or I-123 isotopes, which are used depending on the specific imaging requirements. The compound is synthesized from L-alpha-methyltyrosine through a process of iodination, utilizing iodine isotopes for radiolabeling.
The synthesis of 3-Iodo-alpha-methyl-L-tyrosine typically involves the following steps:
The molecular structure of 3-Iodo-alpha-methyl-L-tyrosine features an iodine atom attached to the aromatic ring of tyrosine, specifically at the 3-position. This modification enhances its uptake by amino acid transporters in tumor cells.
The primary reaction involved in the synthesis of 3-Iodo-alpha-methyl-L-tyrosine is the electrophilic substitution of iodine onto the aromatic ring of L-alpha-methyltyrosine. This reaction proceeds under mild conditions, typically at room temperature.
The iodination reaction can be summarized as:
The reaction conditions must be optimized to maximize yield and minimize by-products, with careful monitoring of reaction parameters such as pH and temperature.
The mechanism of action for 3-Iodo-alpha-methyl-L-tyrosine involves its uptake into cells via specific amino acid transport systems, particularly system L transporters, which are responsible for transporting large neutral amino acids .
Studies have shown that the uptake of this compound is mediated primarily by LAT1 (L-type amino acid transporter 1), which exhibits a high affinity for L-isomers of amino acids. The presence of competing amino acids can inhibit the uptake process, highlighting the specificity of this transport mechanism .
3-Iodo-alpha-methyl-L-tyrosine is primarily utilized in nuclear medicine for:
3-Iodo-α-methyl-L-tyrosine I-125 (IMT I-125) is a synthetic tyrosine analogue where the hydrogen at the 3-position of the aromatic ring is replaced by iodine-125, and the α-hydrogen is substituted with a methyl group. Its molecular formula is C10H12I125NO3, with a molecular weight of 319.11 g/mol. The molecule features a chiral center at the α-carbon, adopting an absolute L-configuration critical for biological recognition. The stereochemistry dictates its interaction with amino acid transporters: The L-form shows significantly higher affinity for the L-type amino acid transporter 1 (LAT1) compared to the D-enantiomer due to steric compatibility with the transporter’s substrate-binding pocket [1] [5].
Table 1: Molecular Properties of IMT I-125
Property | Value/Description |
---|---|
Systematic Name | 3-(¹²⁵I)Iodo-α-methyl-L-tyrosine |
Molecular Formula | C10H12I125NO3 |
Molecular Weight | 319.11 g/mol |
Chiral Centers | 1 (L-configuration) |
SMILES Notation | CC@(CC1=CC=C(O)C(¹²⁵I)=C1)C(O)=O |
CAS Registry Number | 137034-72-1 |
The iodine-125 atom introduces steric bulk (van der Waals radius ≈ 198 pm) but preserves the planar geometry of the phenolic ring. This modification minimally disrupts the molecule’s resemblance to tyrosine, allowing it to mimic endogenous substrates while conferring metabolic stability by blocking hydroxylation pathways [1] [8].
IMT I-125 is synthesized via electrophilic radioiodination of the precursor α-methyl-L-tyrosine. Two primary methods are employed:
Direct Electrophilic Substitution:α-Methyl-L-tyrosine undergoes iodination using no-carrier-added Na¹²⁵I and an oxidizing agent (e.g., chloramine-T, iodogen, or potassium iodate). The reaction occurs in acidic medium (pH 2–4), targeting the ortho position to the phenolic hydroxyl group. Typical radiochemical yields range from 60%–80% [3] [9].
Tributylstannyl Precursor Method:A higher-yielding approach uses 3-(tributylstannyl)-α-methyl-L-tyrosine. Isotopic exchange occurs between the stannyl group and iodine-125 in the presence of an oxidant like peracetic acid or hydrogen peroxide. This method achieves radiochemical yields >85% and minimizes carrier iodine contamination [6] [8].
Purification is achieved via reverse-phase HPLC (C18 column) or solid-phase extraction (Sep-Pak® C18 cartridges), yielding radiochemical purities >95%. The final product is formulated as a sterile, isotonic solution (pH 6.5–7.5) for experimental use [3] [9].
Table 2: Synthesis Methods for IMT I-125
Method | Oxidizing Agent | Reaction Time | Radiochemical Yield | Purity |
---|---|---|---|---|
Direct Electrophilic | Chloramine-T | 5–10 min | 60–70% | >95% |
Direct Electrophilic | Potassium Iodate | 15–30 min | 70–80% | >95% |
Tributylstannyl Precursor | Hydrogen Peroxide | 2–5 min | 85–95% | >98% |
The selection between iodine-123 and iodine-125 for labeling IMT hinges on distinct physical properties and research applications:
Iodine-123: Half-life = 13.2 hours; gamma emission at 159 keV. Optimal for single-photon emission computed tomography (SPECT) due to favorable imaging characteristics [6] [8].
Biological Equivalence:Both isotopes exhibit identical biochemical behavior. Transport kinetics of IMT I-125 and IMT I-123 in LAT1-expressing systems show no significant differences in Km (Michaelis constant) or Vmax (maximum uptake rate). Competitive inhibition profiles by neutral amino acids (e.g., leucine, phenylalanine) are congruent [1] [8].
Research Applications:
Table 4: Isotope Comparison for IMT Radiolabeling
Property | Iodine-125 | Iodine-123 |
---|---|---|
Half-life | 59.4 days | 13.2 hours |
Primary Decay Mode | Electron Capture (EC) | Electron Capture (EC) |
Principal γ-energy | 35.5 keV | 159 keV |
Biological Resolution | High (autoradiography) | Moderate (SPECT) |
Typical Use | In vitro kinetics, receptor studies | Clinical imaging, dynamic SPECT |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: